methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
Overview
Description
Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a chemical compound belonging to the class of isoindole derivatives. It is characterized by its molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of phthalic anhydride with methylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity levels. Quality control measures, including NMR, HPLC, and GC analysis, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield the corresponding hydroxyl derivatives.
Substitution: Substitution reactions can result in the formation of various substituted isoindole derivatives.
Scientific Research Applications
Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is similar to other isoindole derivatives, such as isoindoline and isoindolone. The presence of the oxo group and the carboxylate moiety distinguishes it from other compounds in the isoindole family.
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Biological Activity
Methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a unique fused ring structure characteristic of isoindole derivatives. Its structural properties contribute to its biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Target Receptors:
this compound interacts with various biological pathways through its binding affinity to multiple receptors. The indole derivatives, including this compound, are known to modulate receptor activities, which can lead to significant biological effects.
Biochemical Pathways:
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity: Demonstrated efficacy against various bacterial strains.
- Anticancer Properties: Exhibits cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects: Modulates inflammatory pathways, potentially reducing inflammation in various conditions.
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against several pathogens with promising results.
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 14 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential in various studies. It shows selective cytotoxicity against cancer cell lines while sparing normal cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study published in the Chemical and Pharmaceutical Bulletin explored the antimicrobial effects of this compound. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Research
In another study focusing on anticancer activity, researchers investigated the effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Future Directions
The ongoing research into this compound suggests several future directions:
- Development of Derivatives: Structural modifications could enhance its biological activity and selectivity.
- Clinical Trials: Further studies are necessary to evaluate its safety and efficacy in clinical settings.
- Mechanistic Studies: Understanding the detailed mechanisms through which this compound exerts its effects will facilitate the development of targeted therapies.
Properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroisoindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-6-4-2-3-5-7(6)9(12)11-8/h2-5,8H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFQEIGJZWIFPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198391-70-6 | |
Record name | methyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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